Scandium hydroxide

Description

Scandium hydroxide (Sc(OH)₃) is a trivalent inorganic compound primarily synthesized via hydroxide precipitation from scandium-containing solutions. It serves as a critical intermediate in scandium extraction processes, particularly from resources like bauxite residue and red mud . Sc(OH)₃ exhibits amphoteric behavior, dissolving in both acidic and basic media to form scandium salts or scandate ions, respectively . Its low solubility under neutral to weakly alkaline conditions makes it advantageous for selective recovery from multi-metal solutions . Industrially, Sc(OH)₃ is calcined at high temperatures (700–800°C) to produce scandium oxide (Sc₂O₃), a precursor for high-performance alloys and ceramics .

Propriétés

IUPAC Name |

scandium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPWUWOODZHKKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

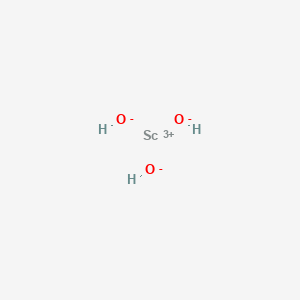

[OH-].[OH-].[OH-].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17674-34-9 | |

| Record name | Scandium hydroxide (Sc(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium hydroxide (Sc(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Precipitation of Scandium Sulfate Double Salt

The initial step involves treating a scandium-containing acidic solution (e.g., sulfuric acid leachate from nickel ore) with sodium sulfate (Na₂SO₄). Under controlled conditions, scandium forms a sparingly soluble sulfate double salt (NaSc(SO₄)₂·xH₂O), which precipitates while leaving impurities such as iron, aluminum, and calcium in solution. The reaction proceeds as follows:

The precipitate is filtered and washed to remove residual impurities, ensuring a scandium-enriched intermediate.

Dissolution and Neutralization

The isolated sulfate double salt is dissolved in deionized water, forming a scandium-rich solution. A neutralization agent—typically sodium hydroxide (NaOH) or ammonia (NH₃)—is introduced under stirring to adjust the pH to 8–9. At this alkaline pH, this compound precipitates quantitatively:

The precipitate is washed repeatedly with deionized water to eliminate entrained sodium or sulfate ions, yielding a high-purity this compound product. Patent data indicate that this method achieves scandium recovery efficiencies exceeding 95%, with impurity levels (e.g., Fe, Al) reduced to <0.01%.

Direct Precipitation from Scandium Salt Solutions

An alternative approach, inferred from patent CN108408757B, involves the direct precipitation of this compound from scandium chloride (ScCl₃) or nitrate (Sc(NO₃)₃) solutions. While the patent primarily focuses on scandium oxide synthesis, intermediate hydroxide formation is implicit during pH adjustment.

Complexation and pH Control

In this method, a scandium salt solution is treated with complexing agents such as ammonium citrate and ammonium oxalate to stabilize scandium ions in solution. The pH is initially raised to 6–10 using ammonia or sodium hydroxide, creating a basic environment conducive to hydroxide formation. However, the presence of citrate and oxalate ligands forms stable complexes with Sc³⁺, delaying precipitation until the solution is acidified.

Acid-Induced Precipitation

Subsequent addition of hydrochloric or nitric acid lowers the pH to 1–5, destabilizing the scandium complexes and inducing precipitation. Although the patent emphasizes the formation of scandium oxalate (Sc₂(C₂O₄)₃) as the final precursor for oxide production, transient this compound species likely form during the pH adjustment process. The precipitate is washed and dried before calcination, with particle size controlled using dispersants like PEG6000.

Process Optimization and Critical Parameters

pH and Temperature Effects

The sulfate double salt method requires precise pH control during neutralization. Deviations below pH 8 result in incomplete precipitation, while exceeding pH 9 risks colloidal this compound formation, complicating filtration. Temperature also influences particle morphology: reactions conducted at 50–80°C yield larger, more crystalline particles, whereas room-temperature processes produce finer, higher-surface-area hydroxides.

Impurity Management

Both methods employ chelating agents to suppress co-precipitation of impurities. In the sulfate double salt route, sodium sulfate selectively precipitates scandium, leaving >99% of Fe³⁺ and Al³⁺ in solution. For direct precipitation, ammonium citrate sequesters transition metals, reducing impurity incorporation into the hydroxide matrix.

Comparative Analysis of Methods

The sulfate double salt method excels in purity and environmental sustainability, whereas direct precipitation offers finer particle size control, advantageous for nanocrystalline applications.

Industrial and Environmental Considerations

The sulfate double salt process aligns with circular economy principles, as it recovers scandium from mining byproducts, reducing reliance on primary ores. However, the direct precipitation method’s use of organic ligands necessitates wastewater treatment to mitigate ecological toxicity . Future advancements may focus on ligand recycling or bio-based alternatives to enhance sustainability.

Applications De Recherche Scientifique

Catalysis

Scandium hydroxide plays a crucial role in catalysis, particularly in the production of hydrogen storage materials. When combined with platinum (Pt) and cobalt (Co), this compound forms composite metallic hydrogen materials that exhibit excellent reversible hydrogen storage properties, making them suitable for energy applications .

Electronic Ceramics

In the field of electronics, this compound is utilized in the production of electronic ceramics. Its incorporation into ceramic materials enhances their electrical properties, making them ideal for capacitors and other electronic components . The stability and performance of these ceramics are significantly improved with the addition of scandium compounds.

Optical Coatings

This compound is also applied in optical coatings, where it contributes to the development of high-performance optical devices. Its unique refractive index properties make it suitable for use in lasers and other optical applications .

Laser Industry

In the laser industry, this compound is used as a dopant in laser materials, which enhances their efficiency and output power. For instance, adding scandium to gadolinium-gallium laser materials has resulted in lasers that emit more than three times the power compared to traditional designs . This application has significant implications for both military and civilian sectors.

Hydrogen Storage Research

Recent studies have demonstrated the effectiveness of this compound in developing advanced hydrogen storage systems. A notable case involved the synthesis of a composite material using this compound, which achieved a hydrogen storage capacity of 24.5 mmHg at 25°C . This research highlights the potential for utilizing this compound in sustainable energy solutions.

Development of Scandium-Doped Ceramics

A study focused on the incorporation of scandium into electronic ceramics revealed that even small amounts of scandium could significantly enhance thermal stability and electrical conductivity. This research underscores the importance of this compound in improving material properties for high-performance applications .

Data Table: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Chemical Formula | Sc(OH)₃ |

| Molar Mass | 95.97 g/mol |

| Catalytic Role | Hydrogen storage materials with Pt and Co |

| Electronic Ceramics | Enhances electrical properties |

| Optical Coatings | Used in high-performance optical devices |

| Laser Applications | Doping agent for gadolinium-gallium lasers |

Mécanisme D'action

The mechanism of action of scandium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can modulate ribosomal function, potentially affecting protein synthesis. Additionally, its amphoteric nature allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aluminum Hydroxide (Al(OH)₃)

- Solubility & Precipitation : Al(OH)₃ is amphoteric but precipitates at lower pH (pH 4–5) compared to Sc(OH)₃ (pH ~6–8) . Sc(OH)₃ demonstrates lower solubility in sodium hydroxide (NaOH) solutions, enabling selective separation from aluminum in mixed systems .

- Thermal Stability : Al(OH)₃ decomposes to Al₂O₃ at ~300°C, whereas Sc(OH)₃ requires higher temperatures (>700°C) to form Sc₂O₃ .

- Industrial Use : Both hydroxides are used in metal recovery, but Sc(OH)₃’s lower solubility allows higher recovery rates (up to 97% under optimized NaOH conditions) .

Yttrium Hydroxide (Y(OH)₃)

- Chemical Similarity : Sc³⁺ and Y³⁺ share comparable ionic radii, leading to similar coordination chemistry. However, Y(OH)₃ is more water-soluble than Sc(OH)₃, complicating its recovery via precipitation .

- Thermal Behavior : Yttrium compounds generally exhibit higher thermal stability; Y₂O₃ forms at lower calcination temperatures than Sc₂O₃ .

- Applications : Both hydroxides are precursors for high-purity oxides, but Sc₂O₃ finds niche uses in aerospace alloys, while Y₂O₃ is common in phosphors and superconductors .

Iron(III) Hydroxide (Fe(OH)₃)

- Precipitation Challenges : Fe(OH)₃ co-precipitates with Sc(OH)₃ in acidic media, necessitating pre-removal of iron via pH adjustment or redox methods to avoid contamination .

- Solubility : Fe(OH)₃ is insoluble above pH 3, whereas Sc(OH)₃ precipitates at higher pH, enabling sequential separation .

Key Research Findings

Solubility and Precipitation Optimization

- Sc(OH)₃ achieves 97% recovery at 60°C with 27.5 g/L NaOH, pH ~8, and 2-hour aging .

- In NaOH solutions, Sc(OH)₃ solubility increases marginally compared to Al(OH)₃, but remains low enough for efficient separation .

Industrial Separation Techniques

Activité Biologique

Scandium hydroxide (Sc(OH)₃) is an inorganic compound that has garnered attention for its potential biological activities. This article delves into the biological interactions, mechanisms of action, and relevant research findings associated with this compound.

This compound is an amphoteric compound, which means it can react both as an acid and a base. This property allows it to participate in various biochemical reactions, including modulation of ribosomal function, which may influence protein synthesis in biological systems. The ability of this compound to form complexes with biological molecules enhances its potential utility in medicinal and industrial applications.

Biological Applications

- Antiproliferative Effects : Recent studies have demonstrated that this compound exhibits antiproliferative properties when complexed with exopolysaccharides (EPS). In vitro tests on human cancer cell lines, such as osteosarcoma and melanoma, revealed that scandium-EPS complexes significantly inhibited cell proliferation compared to EPS alone. For instance, at a concentration of 200 µg/mL, a reduction in cell viability of approximately 25% was observed after 160 hours .

- Transport Mechanisms : Research indicates that this compound complexes play a crucial role in the transport of scandium in hydrothermal fluids. Experiments have shown that scandium forms stable hydroxide complexes at varying pH levels, which are essential for understanding its mobility and bioavailability in geological settings .

Case Study 1: this compound in Cancer Research

A significant study investigated the effects of scandium-EPS complexes on various cancer cell lines. The results indicated that these complexes could reduce cell proliferation rates by up to 88% under optimal conditions (metal-to-ligand ratio of 1:2). This highlights the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Hydrothermal Transport Studies

In a series of solubility experiments, researchers evaluated the stability of this compound species in hydrothermal environments. The formation constants for Sc(OH)₂⁺ and Sc(OH)₃° were determined at different temperatures, revealing their significance in the transport mechanisms of scandium within hydrothermal systems .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

Analyse Des Réactions Chimiques

Thermal Decomposition

Scandium hydroxide decomposes upon heating to form scandium(III) oxide:

Decomposition Parameters :

| Condition | Outcome | Source |

|---|---|---|

| 300–600°C | Exothermic decomposition to Sc₂O₃ | |

| With NH₄Cl additives | Anhydrous ScCl₃ formation |

Reaction with Acids

This compound reacts with acids to form corresponding scandium salts:

Solubility :

Reaction with Bases

As an amphoteric compound, Sc(OH)₃ reacts with strong bases:

Amphoteric Behavior

This compound’s dual reactivity enables interactions with both acids and bases:

| Reaction Type | Example | Product |

|---|---|---|

| Acidic | HCl, H₂SO₄ | ScCl₃, Sc₂(SO₄)₃ |

| Basic | NaOH, KOH | NaScO₂, K₃Sc(OH)₆ |

This property is exploited in catalysis and materials science .

Colloidal Behavior and Stabilization

-

Stabilization : Aqueous-alcoholic suspensions of ScO(OH) require pH ~10 and stabilizers (e.g., silanes) to prevent agglomeration .

-

Morphology : TEM reveals platelet-like structures (Fig. 1a: pH 9; Fig. 1b: pH 4) .

Comparative Analysis with Similar Hydroxides

| Property | Sc(OH)₃ | Y(OH)₃ | Al(OH)₃ |

|---|---|---|---|

| Solubility in HCl | High | Moderate | Low |

| Thermal Stability | Decomposes ~460°C | Stable >600°C | Decomposes ~300°C |

| Amphoterism | Strong | Moderate | Strong |

Key Research Findings

-

Quantitative Precipitation : Achieved via NH₄Cl-assisted methods, minimizing Sc losses (<1 mg/L Sc₂O₃) .

-

Hydrothermal Synthesis : pH and mineralizers (NaCl, NH₄Cl) critically influence particle size and agglomeration .

-

Biochemical Interactions : Modulates ribosomal function due to amphoteric nature.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing scandium hydroxide (Sc(OH)₃) via precipitation?

- Methodological Answer : this compound can be synthesized via hydroxide precipitation using sodium hydroxide (NaOH). Key parameters include:

- Precipitant dosage : 27.5 g/L NaOH.

- Temperature : 60°C.

- Stirring rate : 200 rpm.

- Aging time : 2 hours.

Under these conditions, scandium recovery reaches 97% . Post-precipitation, X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirm the primary phase as α-ScOOH, a precursor to Sc₂O₃ after calcination .

Q. How does this compound behave in aqueous solutions at varying pH levels?

- Methodological Answer : Sc(OH)₃ exhibits amphoteric behavior. Below pH 4, it dissolves in acidic media as Sc³⁺ ions. In alkaline conditions (pH > 11), it reacts with NaOH to form soluble species like Na₃Sc(OH)₆. Maximum solubility in NaOH is observed at 11.7 M (5.0 g/L) . For reproducible results, monitor ionic strength and scandium concentration, as hydrolysis begins at pH 2 for high Sc³⁺ concentrations and pH 4 for dilute solutions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Identifies crystalline phases (e.g., α-ScOOH vs. γ-ScOOH) .

- FTIR : Detects hydroxyl stretching modes (e.g., 3675 cm⁻¹ for Sc₂O₆H₇ clusters) .

- ICP-OES : Quantifies scandium ion content in solution with precision (±1% error) .

- Thermogravimetric Analysis (TGA) : Determines dehydration and phase transitions during calcination to Sc₂O₃ .

Advanced Research Questions

Q. How do structural variations in Sc(OH)₃ influence its reactivity with sulfuric acid during ore leaching?

- Methodological Answer : this compound’s solubility in sulfuric acid depends on its crystallinity. Amorphous Sc(OH)₃ dissolves more readily than crystalline forms, enhancing leaching efficiency. Design experiments to compare leaching rates at controlled acid concentrations (e.g., 1–5 M H₂SO₄) and temperatures (25–80°C). Use kinetic modeling (e.g., shrinking-core model) to differentiate diffusion-controlled vs. surface-reaction mechanisms .

Q. What spectroscopic evidence supports the formation of scandium-hydroxide-water clusters in solution?

- Methodological Answer : Infrared (IR) spectroscopy of Sc₂O₆H₇ clusters reveals:

- Hydrogen-bonded OH stretches : Observed at 3275 cm⁻¹ for solvated water.

- Free OH stretches : At 3675 cm⁻¹ (Sc-bound hydroxyl groups).

Computational simulations (DFT) align with experimental IR spectra, confirming structures like Sc₂(μ₂-OH)₂(h₁-OH)₃(h₁-OH₂) .

Q. How does this compound’s stability in caustic media compare to yttrium and aluminum hydroxides?

- Methodological Answer : Sc(OH)₃ dissolves in concentrated NaOH (forming Na₃Sc(OH)₆), unlike Al(OH)₃, which precipitates. Yttrium hydroxide (Y(OH)₃) shows intermediate solubility. Conduct comparative solubility experiments in 1–15 M NaOH, using ICP-OES to quantify dissolved metal concentrations. Scandium’s smaller ionic radius (0.885 Å) vs. Y³⁺ (1.04 Å) explains its higher solubility .

Q. What challenges arise in quantifying trace this compound impurities in aluminum hydroxide matrices?

- Methodological Answer : Scandium adsorbs onto iron oxide/hydroxide surfaces in bauxite residues, complicating extraction. Use sequential extraction protocols:

Acid digestion (HCl, 6 M) to dissolve Fe oxides.

Alkaline leaching (NaOH, 10 M) to isolate Sc(OH)₃.

ICP-MS with collision/reaction cell modes minimizes polyatomic interferences (e.g., ⁴⁵Sc vs. ⁴⁴Ca¹H⁺) .

Experimental Design and Data Analysis

Q. How to resolve contradictions in this compound solubility data across literature sources?

- Methodological Answer : Discrepancies often stem from variations in ionic strength, aging time, or Sc(OH)₃ crystallinity. Standardize experiments by:

- Controlling pH with buffer solutions (e.g., acetate for pH 3–5).

- Pre-aging precipitates (2–24 hours) to ensure consistent crystallinity.

- Validating ICP-OES with certified reference materials (e.g., NIST SRM 3122a) .

Q. What statistical methods are suitable for modeling this compound’s hydrolysis kinetics?

- Methodological Answer : Use non-linear regression to fit time-dependent Sc³⁺ concentration data to rate equations. For example:

Employ ANOVA to assess significance of temperature, stirring rate, and acid concentration effects .

Tables for Key Data

Table 1 : Solubility of Sc(OH)₃ in NaOH Solutions

| NaOH Concentration (M) | Solubility (g/L) | Solid Phase Identified |

|---|---|---|

| 1.0 | 0.2 | Sc(OH)₃ |

| 11.7 | 5.0 | Sc(OH)₃ |

| >11.7 | 3.8 | Na₃Sc(OH)₆ |

| Source: |

Table 2 : IR Spectral Peaks for Sc₂O₆H₇ Clusters

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3675 | O(6)H(6) stretching |

| 3806–3751 | Free OH stretches (Sc-bound) |

| 3275 | Hydrogen-bonded OH (H₂O) |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.